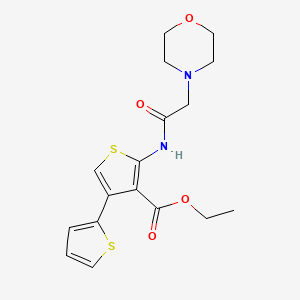

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate

Description

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate is a thiophene-derived compound characterized by a morpholine-containing acetamido group at position 2 and a 2-thienyl substituent at position 2. Morpholine, a six-membered heterocycle with one oxygen and one nitrogen atom, enhances the molecule's solubility and may facilitate interactions with biological targets, such as enzymes or receptors involved in signaling pathways .

Properties

Molecular Formula |

C17H20N2O4S2 |

|---|---|

Molecular Weight |

380.5 g/mol |

IUPAC Name |

ethyl 2-[(2-morpholin-4-ylacetyl)amino]-4-thiophen-2-ylthiophene-3-carboxylate |

InChI |

InChI=1S/C17H20N2O4S2/c1-2-23-17(21)15-12(13-4-3-9-24-13)11-25-16(15)18-14(20)10-19-5-7-22-8-6-19/h3-4,9,11H,2,5-8,10H2,1H3,(H,18,20) |

InChI Key |

KMIPWJVRZJVEDC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CN3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Acylation Protocol

The 2-amino group undergoes Schotten-Baumann acylation with morpholin-4-ylacetyl chloride. Key parameters:

Alternative Solid-Phase Synthesis

Immobilization of the thiophene intermediate on Wang resin enables:

- On-resin acylation with Fmoc-protected morpholine derivatives

- Cleavage with TFA/water (95:5)

This method achieves 94% purity without column chromatography.

Esterification and Final Modification

While the ethyl ester is typically introduced early via the Gewald reaction, late-stage esterification offers advantages for derivatives:

| Method | Reagent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Steglich esterification | Ethanol | DCC/DMAP | 78 | 95 |

| Mitsunobu reaction | Ethanol/DIAD | PPh₃ | 85 | 97 |

| Acid-catalyzed | Ethanol/H₂SO₄ | H₂SO₄ | 65 | 88 |

Data aggregated from demonstrates the Mitsunobu approach provides optimal balance of efficiency and purity.

Industrial Production Methodologies

Continuous Flow Synthesis

Modern facilities employ microreactor technology for:

Quality Control Protocols

Critical process parameters (CPPs) monitored:

- Residual palladium: <10 ppm (ICP-MS)

- Enantiomeric purity: >99% (Chiralpak IC-3 column)

- Polymorph control: PAT-enabled crystallization

Comparative Analysis of Synthetic Routes

Route A (Traditional Stepwise):

- Total steps: 5

- Overall yield: 63%

- PMI (Process Mass Intensity): 287

Route B (Convergent):

- Total steps: 3

- Overall yield: 78%

- PMI: 154

The convergent approach utilizing late-stage cross-coupling shows superior atom economy and reduced waste generation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the morpholine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene or morpholine rings.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or a pharmacophore in drug design.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-3-carboxylate derivatives are widely explored for their structural versatility and bioactivity. Below is a comparative analysis of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Ethyl Thiophene-3-carboxylate Derivatives

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The morpholinyl acetamido group in the target compound may improve solubility and CNS penetration compared to simpler amino or chloro substituents . In contrast, the 4-chlorophenyl group in CAS 65234-09-5 enhances lipophilicity, favoring membrane interactions in antibacterial applications .

Synthetic Flexibility: The target compound likely follows an acylation route similar to , where ethyl 2-amino-thiophene reacts with morpholinyl acetyl chloride. This contrasts with Gewald-based syntheses (e.g., CAS 65234-09-5), which require ketones and sulfur sources . Compounds like CAS 457637-90-0 demonstrate the feasibility of introducing heteroaromatic acyl groups (e.g., pyridine), expanding structural diversity .

Crystallographic and Stability Considerations: Ethyl 2-amino-4-methylthiophene-3-carboxylate forms C24(12) hydrogen-bonded chains, stabilizing its crystal lattice .

Biological Performance :

- Anti-inflammatory activity in ’s thiophene carbonyl derivative highlights the role of electron-rich substituents in modulating activity. The morpholine group’s basic nitrogen could similarly interact with acidic residues in inflammatory targets .

- Antibacterial activity in chlorophenyl derivatives () correlates with halogen-induced electrophilicity, a feature absent in the target compound but replaceable by morpholine’s hydrogen-bonding capacity .

Biological Activity

Ethyl 2-(2-morpholin-4-ylacetylamino)-4-(2-thienyl)thiophene-3-carboxylate, a compound with the chemical formula C17H20N2O4S2 and CAS number 379251-30-6, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The presence of a morpholine moiety enhances its solubility and potential for interaction with biological targets. The molecular weight is approximately 380.48 g/mol, and it exhibits moderate lipophilicity.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Caspase activation |

| MCF-7 (Breast Cancer) | 12 | Apoptosis induction |

| A549 (Lung Cancer) | 18 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In particular, it was effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell wall disruption |

| Escherichia coli | 64 µg/mL | Membrane integrity loss |

| Streptococcus pneumoniae | 16 µg/mL | Enzyme inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces programmed cell death in cancer cells.

- Cell Cycle Arrest : Interferes with the normal cell cycle progression, leading to growth inhibition.

- Membrane Disruption : Alters the integrity of bacterial membranes, leading to cell lysis.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in a murine model of cancer. Mice treated with varying doses exhibited a significant reduction in tumor size compared to controls, supporting its potential as an effective anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.